molecular formula C22H23N3O4 B6502585 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine CAS No. 1396845-67-2

1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine

Cat. No.: B6502585
CAS No.: 1396845-67-2
M. Wt: 393.4 g/mol
InChI Key: AWDGBTMLPCWWPJ-UHFFFAOYSA-N
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Description

1-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine is a heterocyclic compound featuring a benzodioxole moiety linked via a carbonyl group to an azetidine ring, which is further connected to a phenylpiperazine backbone. This structure combines pharmacologically significant motifs:

  • Benzodioxole: Known for enhancing metabolic stability and binding affinity in bioactive molecules .
  • Azetidine: A strained four-membered ring that may improve target engagement due to conformational rigidity .
  • Phenylpiperazine: A common scaffold in CNS-active compounds, influencing receptor selectivity (e.g., serotonin, dopamine) .

Properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-21(16-6-7-19-20(12-16)29-15-28-19)25-13-17(14-25)22(27)24-10-8-23(9-11-24)18-4-2-1-3-5-18/h1-7,12,17H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGBTMLPCWWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine , identified by its CAS number 1396845-67-2 , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4} with a molecular weight of 393.4 g/mol . The structure features a benzodioxole moiety, which is often associated with various biological activities, including insecticidal properties and potential therapeutic effects.

PropertyValue
CAS Number1396845-67-2
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of This compound can be attributed to its structural components, particularly the benzodioxole group, which has been linked to various pharmacological effects.

Insecticidal Activity

Research indicates that compounds featuring the 1,3-benzodioxole structure exhibit larvicidal activity against Aedes aegypti, a significant vector for mosquito-borne diseases. In a study evaluating related compounds, it was found that certain derivatives demonstrated effective larvicidal properties with low toxicity to mammals. For instance, a related compound showed an LC50 value of 28.9 μM , highlighting the potential for this class of compounds in pest control without significant mammalian toxicity .

Cytotoxicity and Safety Profile

In studies assessing the safety profile of related benzodioxole compounds, it was observed that they exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, in animal models treated with high doses (2000 mg/kg), there were no significant structural signs of toxicity in vital organs such as the liver and kidneys . These findings suggest that the compound may have a favorable safety profile for therapeutic applications.

Case Studies and Research Findings

Recent investigations have focused on the synthesis and evaluation of derivatives of benzodioxole compounds, including those similar to This compound . Notable findings include:

  • Larvicidal Efficacy : Compounds with similar structures demonstrated effective larvicidal activity against Aedes aegypti, supporting their potential use in vector control strategies.
  • Low Mammalian Toxicity : Studies indicated that these compounds exhibit low toxicity to mammalian cells, which is crucial for developing safe insecticides.
  • Potential Therapeutic Applications : The structural characteristics may also provide avenues for exploring therapeutic uses in treating diseases linked to parasitic infections.

Table 2: Summary of Biological Activities

ActivityObservations
Larvicidal ActivityEffective against Aedes aegypti
LC50 Value28.9 μM (for related compounds)
CytotoxicityNo cytotoxicity at concentrations up to 5200 μM
Organ ToxicityNo significant damage observed in vital organs

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness arises from its hybrid structure. Below is a detailed comparison with analogous phenylpiperazine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
1-[1-(2H-1,3-Benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine Benzodioxole-carbonyl-azetidine-carbonyl-phenylpiperazine ~370–400 (estimated) Combines metabolic stability (benzodioxole), rigidity (azetidine), and receptor interaction (phenylpiperazine).
1-Phenylpiperazine Phenyl group directly attached to piperazine 162.23 Simpler structure; high lipophilicity but lower selectivity due to lack of substituents.
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine Benzodioxole-oxypropyl-piperazine 340.42 Flexible oxypropyl linker may enhance solubility but reduce metabolic stability compared to carbonyl linkages.
4-(4-Chlorophenyl)piperazine derivatives Chlorophenyl substitution ~370–400 (e.g., C20H19ClN2O3: 370.83) Electronegative chlorine enhances receptor binding but may increase toxicity risks.
1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-ol Benzodioxole-carbonyl-piperidine ~233–250 Piperidine’s six-membered ring reduces strain compared to azetidine, potentially lowering binding affinity.

Key Insights :

Benzodioxole vs. Chlorophenyl Substituents :

  • Benzodioxole’s methylenedioxy group improves metabolic resistance compared to chlorophenyl groups, which may undergo dehalogenation .
  • Chlorophenyl derivatives (e.g., 4-CPP) exhibit stronger σ-receptor affinity but higher cytotoxicity .

Azetidine vs. Piperazine-based compounds (e.g., 1-phenylpiperazine) lack this strain, leading to broader but less specific activity .

Linker Effects :

  • Carbonyl linkers (as in the target compound) improve stability over ether or alkyl chains (e.g., oxypropyl in ) by resisting hydrolysis .

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis, including azetidine ring formation and coupling reactions, similar to methods in and .

Research Findings and Implications

  • Antioxidant Potential: Benzodioxole-containing analogues (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) show antioxidant activity, suggesting the target compound may share similar redox properties .
  • CNS Activity : Phenylpiperazine derivatives are prevalent in psychotropic agents (e.g., trazodone). The benzodioxole-azetidine hybrid could modulate serotonin/dopamine receptors with improved selectivity .
  • Metabolic Stability: Benzodioxole’s resistance to oxidative metabolism may extend the compound’s half-life compared to non-benzodioxole analogues .

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